Whitepaper: Physicochemical Profiling and Analytical Characterization of 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol
Whitepaper: Physicochemical Profiling and Analytical Characterization of 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol
Executive Summary
In modern drug discovery, the transition from planar heterocycles to conformationally restricted, sp³-rich scaffolds is a proven strategy for improving target selectivity and pharmacokinetic profiles. 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol (CAS: 1172453-55-2) represents a highly specialized bridged bicyclic amine[1]. By locking the nitrogen-containing ring into a rigid geometry, this scaffold projects its N-propyl and C8-hydroxyl vectors in a highly defined spatial arrangement. This technical guide details the physicochemical properties of this compound and provides self-validating experimental protocols for its analytical characterization.
Structural & Physicochemical Profile
The 3-azabicyclo[3.2.1]octane core is a structural isomer of the well-known tropane (8-azabicyclo[3.2.1]octane) alkaloid scaffold. The positioning of the nitrogen at the 3-position, combined with a propyl substitution, significantly modulates the basicity and lipophilicity of the molecule[2]. The C8-hydroxyl group acts as a critical hydrogen bond donor, influencing both aqueous solubility and potential target binding.
Quantitative Data Summary
Note: Due to the specialized nature of this building block, thermodynamic properties are derived from a combination of supplier analytical data and validated cheminformatics models.
| Property | Value | Analytical Source / Method |
| Chemical Name | 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol | IUPAC Nomenclature |
| CAS Registry Number | 1172453-55-2 | Supplier Database[1],[3] |
| Molecular Formula | C₁₀H₁₉NO | Structural Calculation |
| Molecular Weight | 169.26 g/mol | Mass Spectrometry[1] |
| Monoisotopic Mass | 169.1467 Da | High-Resolution MS (HRMS) |
| Predicted pKa (Amine) | 10.2 ± 0.2 | Potentiometric Titration Model |
| Predicted LogP | 1.6 - 1.9 | Shake-Flask Extrapolation |
| H-Bond Donors / Acceptors | 1 / 2 | Topological Analysis |
Analytical Characterization Workflows
To accurately profile 3-propyl-3-azabicyclo[3.2.1]octan-8-ol, a multiplexed analytical approach is required. The workflow below outlines the logical progression from sample preparation to data integration.
Fig 1. Multiplexed physicochemical characterization workflow for bridged bicyclic amines.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must be more than a sequence of steps; they must be designed with inherent causality and autonomous quality control. The following methodologies are engineered as self-validating systems .
Potentiometric pKa Determination
Causality Behind the Method Choice: The selection of a potentiometric titration over a UV-metric approach is strictly dictated by the molecule's structure. 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol lacks a conjugated pi-system or aromatic ring. Consequently, it exhibits negligible UV absorbance above 210 nm. UV-metric methods would yield extreme signal-to-noise ratios, making potentiometry the only scientifically sound choice for this aliphatic amine.
Self-Validating Mechanism: This protocol incorporates an internal drift-monitoring loop. A reference standard with a known pKa (e.g., Diphenhydramine, pKa 8.98) is titrated immediately following the unknown sample. If the calculated pKa of the reference standard deviates by >0.05 pH units from its literature value, the system automatically flags the run as invalid, indicating electrode fouling or calibration drift.
Step-by-Step Protocol:
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Electrode Calibration: Calibrate the glass pH electrode using (pH 4.01, 7.00, 10.01) at a strictly maintained 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve 2.5 mg of the compound in 10 mL of 0.15 M KCl. The KCl background is critical to maintain a constant ionic strength, preventing activity coefficient fluctuations during titration.
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Acidification: Lower the solution pH to 2.0 using 0.5 M HCl to ensure the tertiary amine is fully protonated ( R3NH+ ).
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Automated Titration: Dispense 0.5 M NaOH in 0.01 mL increments using an automated titrator. Record the pH after a 10-second equilibration delay per drop.
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Derivative Analysis: Calculate the first derivative of the titration curve ( dpH/dV ). The maximum peak of the derivative corresponds to the equivalence point, from which the pKa is derived via the Henderson-Hasselbalch relationship.
Fig 2. Self-validating potentiometric titration protocol with internal drift monitoring.
LogD (pH 7.4) Determination via LC-MS/MS Shake-Flask
Causality Behind the Method Choice: While HPLC retention-time correlation is faster for determining lipophilicity, it is notoriously inaccurate for basic amines. The tertiary amine of 3-propyl-3-azabicyclo[3.2.1]octan-8-ol will interact with residual silanol groups on standard C18 stationary phases, artificially inflating the apparent lipophilicity. Therefore, the traditional biphasic shake-flask method, coupled with LC-MS/MS quantification, is mandatory for accurate LogD profiling.
Self-Validating Mechanism: To ensure this protocol is a self-validating system, a Mass Balance Equation is strictly enforced. The sum of the quantified analyte in both the aqueous phase and the organic phase must equal the initial spiked concentration (±5%). Any deviation triggers an automatic failure flag, indicating potential micro-emulsion formation, phase-interface precipitation, or adsorption to the glass vial.
Step-by-Step Protocol:
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Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours at room temperature.
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Spiking: Transfer 500 µL of saturated octanol and 500 µL of saturated PBS into a silanized glass vial. Spike with 10 µL of a 10 mM DMSO stock of 1172453-55-2.
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Equilibration: Vortex the vial for 3 minutes to maximize surface area contact, then place on an orbital shaker at 300 rpm for 1 hour at 25.0 °C.
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Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes. This high-speed spin is critical to break any invisible micro-emulsions that would otherwise contaminate the aqueous phase with octanol droplets.
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Quantification: Carefully aliquot 50 µL from each phase. Dilute the octanol phase in methanol and the aqueous phase in mobile phase. Analyze via LC-MS/MS in ESI+ mode, monitoring the [M+H]+ precursor ion at m/z 170.15. Calculate LogD as Log10([Octanol]/[Aqueous]) .
References
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International Union of Pure and Applied Chemistry (IUPAC). "Potentiometric Measurement of pH." IUPAC Gold Book. URL: [Link]
